Androst-5-ene-3,17-dione

Vue d'ensemble

Description

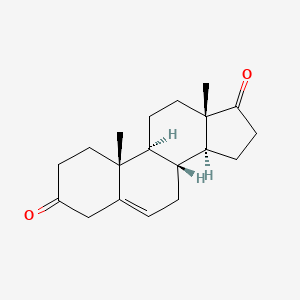

La 5-androstènedione, également connue sous le nom d’androst-5-ène-3,17-dione, est une hormone stéroïde et un prohormone de la testostérone. Sa structure est similaire à celle de la 4-androstènedione, la seule différence étant la position d’une double liaison carbone-carbone. Ce composé est produit naturellement dans l’organisme par les glandes surrénales et les gonades et sert de précurseur à la fois de la testostérone et de l’estrone .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-androstènedione implique généralement l’oxydation de la déhydroépiandrostérone (DHEA). Une méthode courante consiste à utiliser des agents oxydants tels que le trioxyde de chrome (CrO3) dans l’acide acétique. Les conditions réactionnelles nécessitent souvent des températures contrôlées et des niveaux de pH spécifiques pour assurer la formation sélective de la 5-androstènedione.

Méthodes de production industrielle

La production industrielle de la 5-androstènedione utilise souvent des procédés de transformation microbienne. Des souches spécifiques de bactéries ou de champignons sont utilisées pour convertir les stérols végétaux en 5-androstènedione par une série d’étapes de biotransformation. Cette méthode est privilégiée pour son efficacité et sa rentabilité dans la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

La 5-androstènedione subit diverses réactions chimiques, notamment :

Oxydation : Conversion en d’autres stéroïdes tels que la testostérone.

Réduction : Formation de 5-androstènediol.

Substitution : Introduction de différents groupes fonctionnels à des positions spécifiques sur le squelette stéroïdien.

Réactifs et conditions courantes

Agents oxydants : Trioxyde de chrome (CrO3), permanganate de potassium (KMnO4).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).

Catalyseurs : Palladium sur carbone (Pd/C) pour les réactions d’hydrogénation.

Principaux produits formés

Testostérone : Par oxydation.

5-Androstènediol : Par réduction.

Divers stéroïdes substitués : Par réactions de substitution.

Applications De Recherche Scientifique

Case Studies

- Isomerization Studies : A study investigated the isomerization of androst-5-ene-3,17-dione by human glutathione transferase A3-3. This research provided insights into enzymatic pathways involved in steroid metabolism and highlighted the importance of this compound in biochemical transformations critical for life .

Use as a Performance Enhancer

This compound has been utilized in sports for its potential to enhance performance through increased testosterone levels. However, its use is controversial due to regulatory restrictions; it is classified as a controlled substance under the Anabolic Steroid Control Act in the United States and is banned by the World Anti-Doping Agency .

Clinical Findings

A clinical study reported that administration of this compound resulted in significant elevations in serum testosterone levels among participants. This effect underscores its potential utility in therapeutic settings but also raises concerns about misuse in athletic contexts .

Synthesis of Other Steroids

This compound serves as an important intermediate in the synthesis of various steroids. Its structural similarities to other steroids facilitate its use in synthetic pathways for developing therapeutic agents targeting hormonal imbalances or deficiencies .

Toxicological Studies

Research has also explored the toxicological aspects of this compound. Studies have shown that while it can be beneficial when used appropriately, excessive intake may lead to adverse effects similar to those seen with other anabolic steroids .

Veterinary Medicine

In veterinary contexts, this compound has been studied for its effects on animal physiology. For instance, studies on Japanese quail demonstrated that various testosterone metabolites, including this compound, could stimulate growth in specific glands when administered . Such findings indicate potential applications in livestock management to enhance growth rates.

Mécanisme D'action

La 5-androstènedione exerce ses effets principalement par sa conversion en testostérone et en estrone. L’enzyme 17β-hydroxystéroïde déshydrogénase catalyse la réduction de la 5-androstènedione en testostérone, qui se lie ensuite aux récepteurs des androgènes pour exercer ses effets biologiques. De même, l’aromatase convertit la 5-androstènedione en estrone, qui peut ensuite être convertie en estradiol et se lier aux récepteurs des œstrogènes.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Androstènedione : Ne diffère que par la position de la double liaison.

Déhydroépiandrostérone (DHEA) : Un précurseur à la fois de la 5-androstènedione et de la 4-androstènedione.

Testostérone : La principale hormone androgène dérivée de la 5-androstènedione.

Unicité

La 5-androstènedione est unique par son rôle spécifique de prohormone à la fois de la testostérone et de l’estrone. Sa différence structurale par rapport à la 4-androstènedione, bien que subtile, se traduit par des voies métaboliques et des effets biologiques distincts. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques.

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à les poser !

Activité Biologique

Androst-5-ene-3,17-dione (commonly referred to as androstenedione) is a steroid hormone that serves as a precursor to both androgens and estrogens. It plays a significant role in various biological processes, including hormone synthesis, metabolism, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is synthesized from dehydroepiandrosterone (DHEA) via the action of 17β-hydroxysteroid dehydrogenase enzymes. It can be further converted into testosterone and estrone through aromatase activity. The metabolic pathways involving this compound are crucial for understanding its biological effects.

Key Metabolic Pathways

- Conversion to Testosterone : this compound can be converted into testosterone by 17β-hydroxysteroid dehydrogenases.

- Aromatization : It can also be aromatized into estrone via aromatase enzymes.

Hormonal Effects

This compound exerts various hormonal effects due to its role as a precursor in the biosynthesis of testosterone and estradiol. It has been shown to influence:

- Muscle Growth : Studies indicate that supplementation with this compound may enhance muscle mass and strength in athletes due to its androgenic properties.

Aromatase Inhibition

Recent studies have highlighted the compound’s potential as an aromatase inhibitor, which is significant for conditions like estrogen-dependent cancers.

| Compound | Aromatase Inhibition Activity (%) |

|---|---|

| This compound | 71.1 ± 4.8 |

| 4-Chloro-androstene | 92.9 |

| DHEA-Oxime | 82.3 ± 3.5 |

This table summarizes the aromatase inhibitory activities of various compounds compared to this compound .

Clinical Studies

Several clinical trials have investigated the safety and efficacy of this compound in various contexts:

- Phase I Trials : A study evaluated the safety profile of a metabolite of DHEA related to this compound (βAET). Results indicated no significant adverse effects on cholesterol levels or immune response enhancement .

- Aromatase Inhibition Studies : Research has shown that compounds derived from androst-5-ene can significantly inhibit aromatase activity, suggesting potential therapeutic applications in hormone-sensitive conditions .

Athletic Performance Enhancement

A case study involving athletes demonstrated that supplementation with this compound led to increased levels of testosterone and muscle hypertrophy. However, concerns regarding its legality in sports due to its classification as a performance-enhancing substance were raised.

Hormonal Regulation

Another case study focused on postmenopausal women showed that supplementation with androst-5-ene could alleviate symptoms associated with estrogen deficiency by increasing estradiol levels through aromatization .

Safety and Toxicology

The safety profile of this compound has been scrutinized in various studies. While some reports indicate potential adverse effects related to hormonal imbalances when used excessively or without medical supervision, others highlight its relatively safe profile at recommended doses .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-16H,4-11H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGZFRITSMYKRH-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862217 | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-36-8 | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEE11L5C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | androst-5-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.